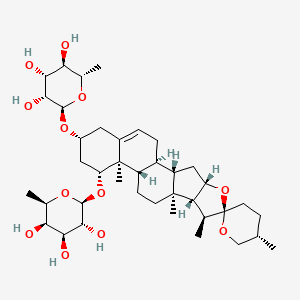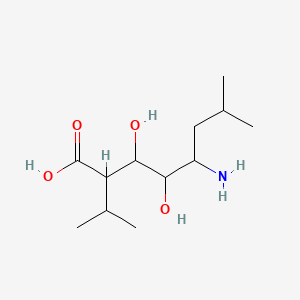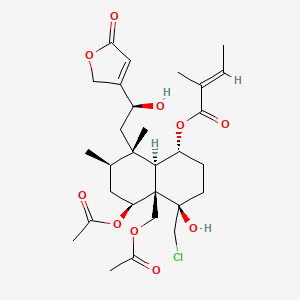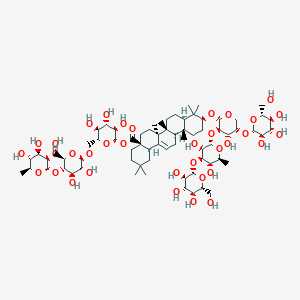
Liriopesides B
Descripción general
Descripción
Liriopesides B is a steroidal saponin isolated from the tuber of Liriope spicata var. prolifera. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. This compound has been shown to inhibit metastasis and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Aplicaciones Científicas De Investigación
Liriopesides B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal saponins and their derivatives.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anti-cancer agent, particularly against ovarian and non-small cell lung cancer
Mecanismo De Acción
Target of Action
Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It has exhibited antitumor activity in several types of cancer . The primary targets of LPB are non-small cell lung cancer (NSCLC) cells and A2780 human ovarian cancer cells .
Mode of Action
LPB interacts with its targets by reducing proliferation, inducing apoptosis, and causing cell cycle arrest . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner . LPB significantly induces apoptosis of NSCLC cells, along with changes in the expression of apoptosis-associated proteins . It increases Bax, caspase-3, and caspase-8 expression, and decreases Bcl-2 and Bcl-xl expression . LPB inhibits the progression of the cell cycle from the G1 to the S phase .
Biochemical Pathways
LPB affects the apoptosis pathway and the cell cycle progression pathway . It increases the expression of Bax, caspase-3, and caspase-8, which are pro-apoptotic proteins, and decreases the expression of Bcl-2 and Bcl-xl, which are anti-apoptotic proteins . This leads to the induction of apoptosis in NSCLC cells . LPB also inhibits the progression of the cell cycle from the G1 to the S phase, causing cell cycle arrest .
Result of Action
The result of LPB’s action is the reduction of proliferation and the induction of apoptosis and cell cycle arrest in cancer cells . This leads to decreased cell viability and proliferation, and increased cell death . The expression of programmed death-ligand 1 is significantly decreased by LPB .
Action Environment
The action environment of LPB is within the cellular environment of cancer cells
Análisis Bioquímico
Biochemical Properties
Liriopesides B plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. It interacts with apoptosis-associated proteins such as Bax, caspase-3, and caspase-8, increasing their expression, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl . Additionally, this compound inhibits the progression of the cell cycle from the G1 to the S phase, further contributing to its antitumor effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it reduces cell proliferation and induces apoptosis. This compound also increases autophagy and causes cell cycle arrest at the G1/S phase . Furthermore, this compound downregulates the expression of programmed death-ligand 1 (PD-L1) at both the transcriptional and translational levels . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It initiates the mitochondrial apoptosis pathway in cancer cells, as evidenced by changes in the mitochondrial membrane potential . This compound binds to and modulates the expression of various apoptosis-associated proteins, leading to the activation of caspases and the induction of apoptosis . Additionally, it inhibits the progression of the cell cycle by affecting the expression of cell cycle regulatory proteins . These molecular interactions underline the compound’s ability to exert its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces apoptosis and cell cycle arrest in a time-dependent manner, with significant effects observed after 24, 48, and 72 hours of treatment . The stability and degradation of this compound in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in the context of cancer cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving non-small cell lung cancer, this compound has been shown to decrease cell viability and proliferation in a dose-dependent manner . Higher doses of this compound result in increased apoptosis and cell cycle arrest, while lower doses have a less pronounced effect
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to apoptosis and cell cycle regulation. It interacts with enzymes and cofactors that modulate the expression of apoptosis-associated proteins and cell cycle regulatory proteins . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .
Transport and Distribution
It is likely that this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity and function. It is likely that this compound is directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its ability to induce apoptosis and cell cycle arrest, as these processes are often compartmentalized within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Liriopesides B is primarily isolated from natural sources, specifically the tuber of Liriope spicata var. prolifera. The extraction process involves several steps, including drying, grinding, and solvent extraction. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) is often used for the simultaneous characterization and quantification of this compound and other related compounds .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily focusing on optimizing the extraction and purification processes from natural sources. The use of advanced chromatographic techniques and solvent systems is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Liriopesides B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications.
Comparación Con Compuestos Similares
Liriopesides B is often compared with other steroidal saponins such as ophiopogonin D and ophiopogonin D’. These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects. For instance, ophiopogonin D is more abundant in Ophiopogonis radix, while this compound is predominantly found in Liriopes radix .
Similar Compounds
- Ophiopogonin D
- Ophiopogonin D’
- Sprengerinin A
- Ophiopogonin B
These compounds, like this compound, are studied for their anti-cancer properties and other therapeutic potentials.
Propiedades
Número CAS |
87425-34-1 |
|---|---|
Fórmula molecular |
C39H62O12 |
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6R)-2-methyl-6-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23?,24?,25?,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 |
Clave InChI |
RMIQIULKBBCLIL-DNXQYXDUSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Pictogramas |
Irritant |
Sinónimos |
liriopesides B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Liriopesides B in exhibiting anti-cancer activity?
A1: While the precise mechanism of action remains under investigation, research suggests that this compound exerts its anti-cancer effects through multiple pathways. Studies have shown that it can:
- Inhibit metastasis: this compound effectively inhibits the invasion and chemotactic movement of A2780 human ovarian cancer cells. [] This suggests interference with processes involved in cancer cell migration and spread.
- Induce apoptosis: this compound treatment leads to apoptosis, or programmed cell death, in A2780 cells. [, ] This is supported by observations of characteristic apoptotic changes like cell shrinkage and DNA fragmentation.
- Cause cell cycle arrest: The compound induces cell cycle arrest at the G1 phase in A2780 cells. [] This blockage prevents cells from progressing through the cell cycle and undergoing uncontrolled proliferation.
- Modulate gene expression: this compound has been shown to upregulate the expression of genes associated with cell adhesion (E-CADHERIN) and cell cycle regulation (p21 and p27), while downregulating the expression of the anti-apoptotic gene BCL-2. [] These changes in gene expression likely contribute to the observed anti-cancer effects.
Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?
A2: In vitro and in vivo studies have demonstrated the anti-cancer potential of this compound against several cancer types:
- Ovarian Cancer: this compound shows promising results against A2780 human ovarian cancer cells. [, ]
- Non-small Cell Lung Cancer (NSCLC): this compound effectively reduces proliferation and induces apoptosis in NSCLC cell lines, showing its potential therapeutic value for this aggressive cancer type. []
- Pancreatic Cancer: Research suggests a synergistic effect when this compound is combined with gemcitabine, a standard chemotherapy drug, in treating pancreatic cancer. []
Q3: What is the structural characterization of this compound?
A3: While the provided research excerpts do not provide the full spectroscopic data for this compound, they mention it being a steroidal saponin. [, ] Steroidal saponins are a class of chemical compounds that are characterized by a steroid backbone attached to one or more sugar molecules. Further research into databases or chemical literature would be needed to obtain the complete structural characterization, including molecular formula, weight, and detailed spectroscopic information.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)



![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)
![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)




![(1S,2R,3R,4R,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one](/img/structure/B1259917.png)
![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)

